
N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide
概要
説明
N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula C14H21Br2NO It is a derivative of cyclohexanamine, where the amine group is substituted with a benzyl group that contains bromine and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like dichloromethane to yield 3-bromo-4-methoxybenzyl bromide.
Amination: The brominated intermediate is then reacted with cyclohexanamine in the presence of a base such as sodium hydroxide to form N-(3-bromo-4-methoxybenzyl)cyclohexanamine.
Hydrobromide Formation: Finally, the amine product is treated with hydrobromic acid to form the hydrobromide salt of N-(3-bromo-4-methoxybenzyl)cyclohexanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and amination steps, and crystallization techniques for the purification of the final hydrobromide salt.
化学反応の分析
Types of Reactions
N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of N-(3-azido-4-methoxybenzyl)cyclohexanamine or N-(3-thiocyanato-4-methoxybenzyl)cyclohexanamine.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of N-(4-methoxybenzyl)cyclohexanamine or N-(3-hydroxy-4-methoxybenzyl)cyclohexanamine.
科学的研究の応用
N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents on the benzyl group can influence the binding affinity and selectivity of the compound for its targets. The cyclohexanamine moiety can interact with amine receptors or transporters, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)cyclohexylamine hydrobromide
Uniqueness
N-(3-bromo-4-methoxybenzyl)cyclohexanamine hydrobromide is unique due to its specific substitution pattern on the benzyl group and the presence of the cyclohexanamine moiety. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and methoxy groups can enhance its binding interactions and influence its pharmacokinetic properties.
特性
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cyclohexanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.BrH/c1-17-14-8-7-11(9-13(14)15)10-16-12-5-3-2-4-6-12;/h7-9,12,16H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFJQHMANFYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCC2)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-65-6 | |
| Record name | Benzenemethanamine, 3-bromo-N-cyclohexyl-4-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3059980.png)

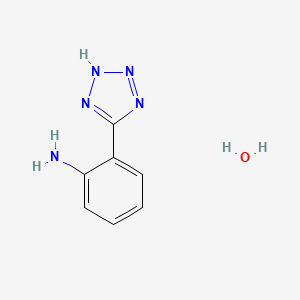
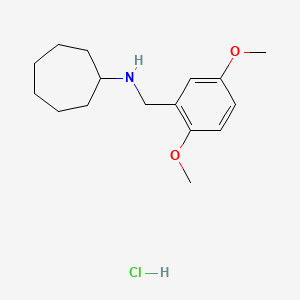
![[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3059985.png)
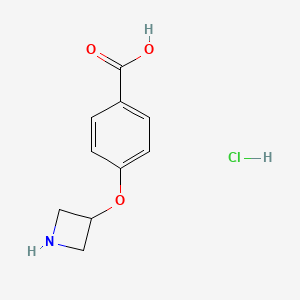

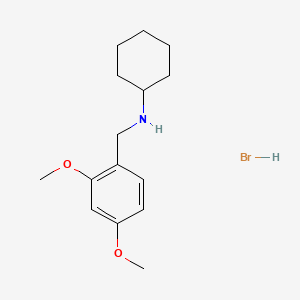
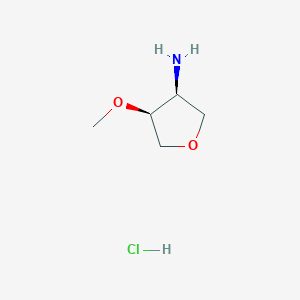
![1-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride](/img/structure/B3059995.png)


![[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B3060000.png)

